2-Tetradecylbenzenesulfonic acid
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Overview
Description
2-Tetradecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C20H34O3S. It is a member of the benzenesulfonic acid family, characterized by a long alkyl chain attached to the benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecylbenzenesulfonic acid can be synthesized through the sulfonation of tetradecylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction parameters such as temperature, concentration, and flow rates. The resulting product is then purified through neutralization and separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfinic acids and thiols.
Substitution: Nitrobenzenesulfonic acids and halobenzenesulfonic acids.
Scientific Research Applications
2-Tetradecylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in detergents, emulsifiers, and dispersants in the manufacturing of household and industrial cleaning products.
Mechanism of Action
The mechanism of action of 2-tetradecylbenzenesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with water, allowing it to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.
p-Toluenesulfonic acid: Contains a shorter alkyl chain, resulting in different solubility and surfactant properties.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant efficiency.
Uniqueness
2-Tetradecylbenzenesulfonic acid’s long alkyl chain provides superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.
Properties
CAS No. |
788758-12-3 |
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Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-tetradecylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23) |
InChI Key |
UNYKBGSYYHWZCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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